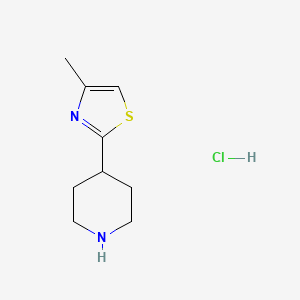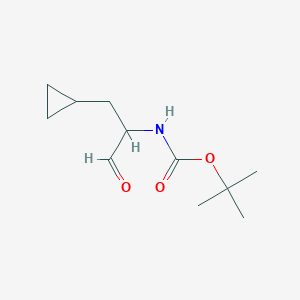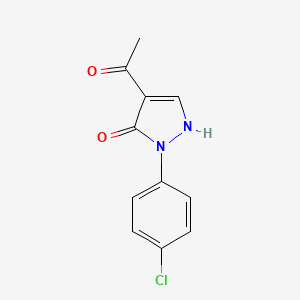
N''-cyclohexylguanidine; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-cyclohexylguanidine; sulfuric acid is a compound formed by the combination of N’‘-cyclohexylguanidine and sulfuric acid. This compound is known for its unique chemical properties and applications in various scientific fields. N’'-cyclohexylguanidine is an organic compound with the molecular formula C7H17N3, while sulfuric acid is a highly corrosive mineral acid with the molecular formula H2SO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-cyclohexylguanidine; sulfuric acid typically involves the reaction of N’'-cyclohexylguanidine with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The general reaction can be represented as follows:
C7H17N3+H2SO4→C7H17N3⋅H2SO4
Industrial Production Methods
In industrial settings, the production of N’'-cyclohexylguanidine; sulfuric acid involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The final product is then purified through crystallization or distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-cyclohexylguanidine; sulfuric acid undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with bases to form salts and water.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Neutralization: Reacts with bases such as sodium hydroxide under aqueous conditions to form salts.
Substitution: Nucleophiles such as halides can react with the guanidine group under mild conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents can be used, but these reactions require careful control of conditions.
Major Products
Salts: Formed from neutralization reactions.
Substituted Compounds: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Products: Depending on the specific redox reaction conditions.
Applications De Recherche Scientifique
N’'-cyclohexylguanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’'-cyclohexylguanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The sulfuric acid component can enhance the compound’s reactivity and stability in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclooctylguanidine; sulfuric acid: Similar structure but with a cyclooctyl group instead of a cyclohexyl group.
N-ethylguanidine; sulfuric acid: Contains an ethyl group instead of a cyclohexyl group.
N-methylguanidine; sulfuric acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
N’'-cyclohexylguanidine; sulfuric acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propriétés
Numéro CAS |
14948-93-7 |
|---|---|
Formule moléculaire |
C7H17N3O4S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
Clé InChI |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
